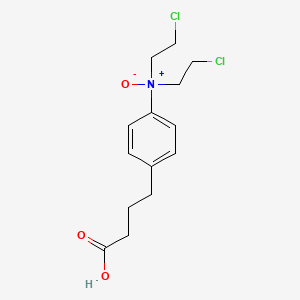

Chlorambucil N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33845-63-5 |

|---|---|

Molecular Formula |

C14H19Cl2NO3 |

Molecular Weight |

320.2 g/mol |

IUPAC Name |

4-(3-carboxypropyl)-N,N-bis(2-chloroethyl)benzeneamine oxide |

InChI |

InChI=1S/C14H19Cl2NO3/c15-8-10-17(20,11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19) |

InChI Key |

KXMJTDMWYPDAPL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC(=O)O)[N+](CCCl)(CCCl)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)[N+](CCCl)(CCCl)[O-] |

Other CAS No. |

33845-63-5 |

Synonyms |

chlorambucil N-oxide |

Origin of Product |

United States |

Contextualization of Nitrogen Mustards As Alkylating Agents

Nitrogen mustards represent a significant class of chemotherapeutic agents known as alkylating agents. pharmacologyeducation.orgeurekaselect.com Their cytotoxic effects stem from their ability to introduce alkyl groups into the molecular structure of DNA. pharmacologyeducation.org This chemical modification, or alkylation, disrupts the normal function of the DNA, ultimately leading to cell death. mdpi.comnih.gov

The mechanism of action for nitrogen mustards involves a two-step process. Initially, the nitrogen mustard molecule undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. mdpi.com This electrophilic intermediate then readily reacts with nucleophilic sites on the DNA molecule, with the N-7 position of the guanine (B1146940) base being the primary target. pharmacologyeducation.orgmdpi.com Because nitrogen mustards typically possess two such reactive chloroethyl groups, they can form a second aziridinium ion and alkylate a second guanine base. This can result in the formation of interstrand or intrastrand cross-links within the DNA double helix. pharmacologyeducation.orgnih.gov These cross-links prevent the separation of the DNA strands, which is a critical step for DNA replication and transcription. chemicalbook.com The resulting damage to the DNA triggers cellular apoptosis, or programmed cell death. nih.govyoutube.com

Synthetic Methodologies and Chemical Characterization of Chlorambucil N Oxide

Direct Oxidation Routes for Chlorambucil (B1668637) N-oxide Formation

The formation of Chlorambucil N-oxide can be achieved through specific oxidation strategies, utilizing various oxidizing agents.

One established method for synthesizing 4-(p-[bis-(2-chloroethyl)amino]phenyl)butanoic acid N-oxide (this compound) involves the direct oxidation of chlorambucil using peracetic acid. A reported procedure entails treating a solution of chlorambucil in dichloromethane (B109758) with a 40% (w/v) solution of peracetic acid in acetic acid. This addition is performed dropwise at 0 °C, followed by stirring at this temperature for 4 hours. psu.edu Subsequent work-up, including the removal of solvents under reduced pressure and washing, allows for the isolation of the N-oxide. This peracid-mediated route has been reported to yield the N-oxide directly. psu.edu

Table 1: Peracid-Mediated Synthesis Yield of this compound

| Oxidant | Solvent | Temperature | Reaction Time | Yield | Citation |

| Peracetic Acid | Dichloromethane | 0 °C | 4 hours | 32% | psu.edu |

Hydrogen peroxide is another notable oxidant utilized in the synthesis of this compound. evitachem.com In general, the uncatalyzed oxidation of tertiary amines to their corresponding N-oxides using hydrogen peroxide can be a relatively slow reaction. To achieve complete conversion, a substantial excess of the oxidant is often required. acs.org

Challenges in Synthesis and Stability of this compound

The synthesis and subsequent handling of this compound are complicated by its inherent chemical instability, leading to challenges in maintaining product purity and preventing undesired transformations.

A significant challenge associated with this compound (referred to as compound 4 in some studies) is its instability, which can lead to decomposition in certain organic solvents. researchgate.net This decomposition results in the formation of a rearrangement product, identified as the hydroxylamine (B1172632) 4-[4'-[N-(2"-chloroethoxy)-N-(2"-chloroethyl)amino]phenyl]butanoic acid (compound 11). researchgate.net Crucially, comparative Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that a previously reported synthesis, which was believed to yield this compound, actually produced this hydroxylamine rearrangement product. researchgate.net This finding underscores the importance of stringent characterization and suggests that earlier investigations into the biological or chemical properties of this compound may have inadvertently examined the rearranged compound. researchgate.net

The purity of this compound is highly susceptible to the specific reaction and storage conditions employed. The observed decomposition into rearrangement products, such as the hydroxylamine derivative, in certain organic solvents, highlights the critical role of solvent selection and environmental factors in preserving the compound's integrity. researchgate.net Furthermore, spectroscopic analyses of N-oxides, including this compound, have shown that the methylene (B1212753) hydrogens positioned adjacent to the N-oxide group can exhibit non-equivalence, appearing as distinct triplets in the ¹H NMR spectrum. psu.edu This spectroscopic observation is typically attributed to restricted rotation around the N-C bonds, indicating the conformational sensitivity of the N-oxide moiety to its chemical environment. psu.edu Beyond structural rearrangements, the presence of residual hydrogen peroxide, often a byproduct of H₂O₂-mediated oxidations, can also compromise product purity and potentially lead to further oxidative degradation or safety concerns. acs.org

Spectroscopic and Analytical Techniques for N-oxide Characterization in Research

The accurate characterization of this compound and related derivatives relies on a combination of advanced spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique, providing detailed structural information, including insights into the conformational aspects such as restricted rotation around N-C bonds. psu.edu NMR has also proven instrumental in differentiating the desired N-oxide from its rearrangement products. researchgate.net

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), including HPLC-MS and tandem MS (MS/MS), is widely utilized for the separation, identification, and quantification of this compound, as well as its impurities or degradation products. acs.org Other analytical techniques that are broadly applicable to the characterization of chlorambucil and its derivatives, and thus relevant for the N-oxide, include Fourier Transform Infrared (FTIR) spectroscopy and UV-Visible spectroscopy. rsc.orgnih.govresearchgate.net For assessing the purity of N-oxide products, especially concerning unreacted oxidants from synthesis, methods such as enzymatic or chemical colorimetric analyses and peroxide test strips are important for confirming the absence of residual hydrogen peroxide. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-oxides, including this compound acs.org. A key characteristic observed in the NMR spectra of N-oxides is the downfield shift of proton (¹H) and carbon (¹³C) resonances belonging to groups adjacent to the newly introduced oxygen atom, when compared to the parent amine acs.org. This chemical shift difference is a direct consequence of the electron-withdrawing effect of the N-oxide functionality.

For instance, while specific detailed NMR data for this compound are not extensively tabulated in general literature, the principles of NMR apply. For the parent compound, chlorambucil, typical ¹H NMR chemical shifts include aromatic protons in the region of 6.5 to 7.03 ppm, the N,N-diethyl chloride peaks between 3.5 and 3.7 ppm, and the butanoic acid chain protons appearing in the regions of 1.75–1.93 ppm and 2.2–2.5 ppm tandfonline.comtandfonline.com. The formation of the N-oxide would lead to observable downfield shifts in the protons and carbons directly attached to or in close proximity to the nitrogen atom, providing definitive evidence of N-oxidation. The precise comparison of NMR spectra has been instrumental in correcting misidentifications of this compound, revealing that some previously published syntheses actually produced rearrangement products nih.gov.

Infrared (IR) Spectroscopy for N-O Bond Identification

Infrared (IR) spectroscopy plays a vital role in identifying the characteristic N-O bond of N-oxides. The N+-O- bond typically exhibits a prominent vibrational absorption band in the IR spectrum, usually observed around 930 cm⁻¹ acs.org. This specific absorption frequency serves as a diagnostic marker for the presence of the N-oxide functional group, complementing other spectroscopic techniques in confirming the successful synthesis of this compound.

Chromatographic Methods (e.g., HPLC, TLC) for Purity and Stability Assessment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity and stability of this compound nih.govnih.gov.

Thin-Layer Chromatography (TLC) : TLC can be effectively utilized to monitor the progress of the N-oxidation reaction by tracking the consumption of the starting amine. For visualizing aliphatic N-oxide products on TLC plates, the Dragendorff reagent is particularly effective acs.org.

An example of a chromatographic application for purity and stability assessment:

| Method | Application | Key Observation | Reference |

| HPLC | Separation of this compound from Chlorambucil | Distinguishes and quantifies both compounds, even in biological samples. | nih.govfda.gov.tw |

| HPLC | Stability Assessment in Buffers/Alcohols | This compound stable in 0.1M Tris (pH 7.5), while chlorambucil decomposes. | fda.gov.tw |

| TLC | Monitoring Oxidation Progress | Effective with Dragendorff reagent for visualization. | acs.org |

Quantitative Analytical Procedures (e.g., Acid-Base Titration)

Quantitative analysis of N-oxides can be performed using various chemical methods, including acid-base titration acs.org. This approach leverages the basicity of the N-oxide functional group. However, when employing such methods, careful consideration must be given to potential interfering substances, such as residual starting amine or unreacted oxidants like hydrogen peroxide (H2O2) acs.org. It is important to note that due to the oxidative properties inherent to N-oxides, iodometric titration is generally not considered a reliable method for the quantification of residual H2O2 in N-oxide products acs.org.

Enzymatic Bioreduction Pathways of the N-oxide Moiety

The N-oxide moiety of this compound undergoes enzymatic reduction, a process influenced by various cellular components and environmental factors.

The bioreduction of this compound (CHLN-O) is dependent on microsomal enzymes and reducing equivalents, as demonstrated by studies involving isolated microsomal preparations nih.gov. N-oxides generally can be enzymatically reduced in vivo acs.org. A key enzyme system involved in these bioreduction processes is the cytochrome P450 reductase (P-450R or CPR), which facilitates the transfer of electrons from NADPH nih.govwashington.edu.

Cytochrome P450 (CYP) oxidoreductases play a role in the two-electron reduction of aliphatic N-oxides to their cytotoxic forms under hypoxic conditions acs.org. While specific to AQ4N, a related N-oxide prodrug, studies have identified particular CYP isoforms, such as CYPs 2B and 2E in rats and CYP 3A in humans, as being involved in the anaerobic metabolism of N-oxides and their mono-N-oxide metabolites core.ac.uk. This suggests a broader role for these microsomal enzymes in the bioreduction of N-oxide compounds. Furthermore, some N-oxides can be retro-reduced to their parent compounds by various CYPs or other reductases, including quinone reductase and aldehyde oxidase ucl.ac.uk. Flavin-containing monooxygenases (FMOs) are generally involved in the N-oxidation of tertiary amines, forming N-oxides, but their N-oxide products can subsequently undergo retro-reduction by other enzymes like CYPs and hemoglobin jbclinpharm.org. Xanthine oxidase (XO) is also recognized as an endogenous reductase capable of mediating bioreduction processes nih.gov.

The bioreduction of this compound is significantly influenced by specific physiological conditions. Hypoxia, or low oxygen levels, plays a critical role in potentiating the cytotoxicity of CHLN-O nih.gov. This effect is further augmented by a combination of low pH and hypoxia nih.gov. This characteristic makes N-oxides, including this compound, attractive as hypoxia-activated prodrugs (HAPs), designed for selective activation within the oxygen-deficient microenvironments characteristic of solid tumors acs.orgnih.gov. Oxygen itself inhibits the production of reduced metabolites by re-oxidizing the radical anion intermediates that are formed during the reduction process acs.org.

The selective activation of N-oxide prodrugs under hypoxic and low pH conditions is a cornerstone of their design as targeted therapeutic agents. The following table summarizes the key conditions favoring the bioreduction of this compound:

| Condition | Effect on Bioreduction of this compound | Reference |

| Hypoxia (low oxygen) | Potentiates cytotoxicity and favors activation | nih.gov |

| Low pH | Augments cytotoxicity when combined with hypoxia | nih.gov |

| Absence of Oxygen | Allows for the production of reduced metabolites (oxygen inhibits the process) | acs.org |

Preclinical Metabolic Fate of this compound

Understanding the metabolic fate of this compound in preclinical settings is crucial for elucidating its mechanism of action and potential therapeutic utility.

The primary bioreduction product of this compound is the parent compound, Chlorambucil. This is consistent with the general principle that N-oxides function as prodrugs that are reduced back to their corresponding active amines acs.orgjbclinpharm.org. While specific studies directly identifying Chlorambucil as the sole bioreduction product of CHLN-O in biological systems were not explicitly detailed in the provided sources, the context of N-oxides as bioreductively activated prodrugs strongly implies this conversion. For instance, other N-oxide prodrugs are known to undergo reduction to their parent nitrogen mustard compounds . Studies evaluating the bioreductive antitumor activity of CHLN-O and its potentiated cytotoxicity under hypoxic conditions further support the notion that its activation involves conversion to a more potent form, likely Chlorambucil nih.gov.

The metabolic pathways of this compound diverge significantly from those of its parent compound, Chlorambucil, particularly in the context of their initial activation. This compound is designed as a prodrug that primarily undergoes bioreduction, especially under hypoxic conditions, to yield the active Chlorambucil nih.govacs.org. This reductive activation is a key feature of its preclinical metabolic fate.

In contrast, the parent drug, Chlorambucil, is extensively metabolized in the liver primarily through an oxidative pathway involving the hepatic microsomal enzyme oxidation system hpra.ie. A significant active metabolite of Chlorambucil identified in preclinical studies is phenylacetic acid mustard hpra.ie. The elimination of Chlorambucil and its metabolites occurs largely via urine, with most being inactive metabolites and less than 1% as the intact drug or phenylacetic acid mustard hpra.ie.

The fundamental difference lies in their activation mechanisms: this compound relies on reduction for activation, while Chlorambucil itself is an active drug that undergoes oxidative metabolism. This distinction is crucial for understanding their respective pharmacological profiles and targeting strategies.

| Feature | This compound | Parent Chlorambucil |

| Primary Activation/Metabolism | Bioreduction (especially under hypoxia) to active drug | Oxidative metabolism in the liver by microsomal enzymes |

| Active Form/Metabolite | Chlorambucil (after bioreduction) | Phenylacetic acid mustard (active metabolite) |

| Role as Prodrug | Yes, designed for hypoxia-selective activation | No, active drug |

| Elimination | (Indirectly via Chlorambucil metabolites) | Extensive, mainly as inactive metabolites via urine (<1% unchanged drug) |

Interaction with Cellular Redox Systems

This compound's interaction with cellular redox systems is fundamental to its proposed mechanism of action as a hypoxia-activated prodrug. The N-oxide group itself possesses a unique redox reactivity that is critical for drug targeting and its ultimate cytotoxic effects acs.org.

These compounds are specifically engineered to exploit the distinct redox environment found in hypoxic tumor microenvironments acs.orgnih.gov. The bioreduction processes, which lead to the activation of the N-oxide, are typically mediated by endogenous reductases present within cells nih.gov. For the prodrug to be effectively activated, its reduction potential must be compatible with the prevailing cytosolic redox environment nih.gov. In normal, oxygenated tissues, the presence of oxygen inhibits the reduction of the N-oxide by re-oxidizing the radical anion intermediates that are formed during the reduction process acs.org. This oxygen-sensitive activation mechanism ensures that the drug is preferentially converted to its active form in the low-oxygen conditions characteristic of many solid tumors, thereby enhancing selective toxicity to cancer cells while minimizing systemic exposure to the active compound.

Historical Perspective on Chlorambucil N Oxide Research Trajectories

The exploration of Chlorambucil (B1668637) N-oxide as a potential hypoxia-selective cytotoxin has been marked by significant scientific challenges, particularly concerning its chemical synthesis and stability. Initial research into this compound was driven by the promising concept of bioreductive activation in hypoxic tumors.

A pivotal study published in the Journal of Medicinal Chemistry provided a critical reappraisal of the synthesis and properties of Chlorambucil N-oxide. acs.orgnih.gov This research demonstrated that the compound is unstable and can undergo rearrangement or decomposition under various conditions. nih.gov For instance, in certain organic solvents, it was found to rearrange into a hydroxylamine (B1172632) derivative. nih.gov Under aqueous conditions, it decomposed into a more complex mixture of products. nih.gov

This instability has had significant implications for the interpretation of preclinical data. The same study revealed that a previously published synthesis of this compound had, in fact, produced the rearranged hydroxylamine product. nih.gov This finding suggests that some of the biological and metabolic studies attributed to this compound may have actually been conducted on this different, rearranged molecule. nih.gov

The reappraisal also included a clonogenic assay to assess the cytotoxicity of the correctly synthesized this compound. The results indicated that while it was less cytotoxic than the parent compound, chlorambucil, the effect of oxygen on its cytotoxicity was not significantly greater than that observed for chlorambucil itself. nih.gov This finding raised questions about its potential as a highly selective hypoxia-activated agent. These synthetic and stability challenges, coupled with the modest hypoxia-selective effects observed in preclinical models, have shaped the research trajectory of this compound, highlighting the critical importance of thorough chemical characterization in drug discovery and development.

Molecular and Cellular Mechanisms of Action of Chlorambucil N Oxide and Its Activated Forms

Alkylating Activity of Chlorambucil (B1668637) N-oxide Derivatives

Like other alkylating agents, chlorambucil N-oxide and its activated forms exert their cytotoxic effects by adding alkyl groups to nucleophilic sites within cellular macromolecules, with DNA being a primary target ontosight.aidrugbank.comnih.gov. This alkylating activity is crucial for their antineoplastic properties.

DNA Adduct Formation and Cross-linking

Chlorambucil, and by extension its N-oxide derivatives, function as bifunctional alkylating agents drugbank.comcancercareontario.cabccancer.bc.ca. This means they possess two reactive sites capable of forming covalent bonds with DNA acs.orgnih.gov. The primary target for alkylation on DNA is typically the N7 position of guanine (B1146940) residues nih.govacs.orgacs.orgnih.govumn.edu.

The alkylation process involves the formation of a highly reactive aziridinium (B1262131) intermediate bccancer.bc.canih.govumn.eduoncohemakey.com. This intermediate then reacts with electron-rich atoms in DNA, leading to the formation of covalent adducts drugbank.comumn.eduoncohemakey.com. These adducts can occur within a single DNA strand (intrastrand adducts) or, more significantly, between the two complementary DNA strands (interstrand cross-links, ICLs) drugbank.comacs.orgnih.govnih.govwikipedia.orgresearchgate.netfrontiersin.org.

Interstrand cross-links are considered highly cytotoxic DNA lesions because they physically tether the two DNA strands together, preventing their separation acs.orgnih.govnih.govresearchgate.netfrontiersin.org. This physical blockage is critical as DNA strand separation is an essential step for fundamental cellular processes like DNA replication and transcription drugbank.comwikipedia.orgresearchgate.netguidetopharmacology.org. The formation of ICLs can elicit DNA double-strand breaks (DSBs), which are potent triggers for growth inhibition in rapidly proliferating cells acs.orgnih.gov.

Interference with DNA Replication and Transcription

The formation of DNA adducts, particularly interstrand cross-links, directly interferes with the machinery responsible for DNA replication and RNA transcription drugbank.comcancercareontario.cawikipedia.orgresearchgate.netguidetopharmacology.org. When DNA strands cannot uncoil or separate due to cross-linking, DNA polymerase enzymes are unable to move along the template, halting DNA synthesis drugbank.comwikipedia.org. Similarly, RNA polymerase cannot transcribe genetic information from the damaged DNA, thereby inhibiting RNA synthesis drugbank.comcancercareontario.cawikipedia.orgguidetopharmacology.org. This disruption of nucleic acid function ultimately leads to cell cycle arrest and programmed cell death (apoptosis) drugbank.comwikipedia.orgguidetopharmacology.orgfda.gov.

Hypoxia-Selective Cytotoxicity Mechanisms

The N-oxide functionality in drug molecules, including this compound, can be exploited for selective activation in hypoxic (low oxygen) environments, a characteristic feature of many solid tumors acs.orgmdpi.com. This bioreductive potential aims to enhance the therapeutic index by targeting cancer cells more specifically.

Assessment of Differential Toxicity Under Hypoxic vs. Normoxic Conditions in in vitro Models

Research has explored the differential cytotoxicity of this compound under varying oxygen conditions. In one study, this compound (CHLN-O) was synthesized and evaluated for its in vitro bioreductive antitumor activity nih.gov. A time-dependent hypoxic differential was observed when EMT6 cells were exposed to CHLN-O in the presence of rat liver microsomes and reducing equivalents nih.gov. The cytotoxicity of the N-oxide was found to be potentiated under hypoxic conditions, and this effect was further augmented by a combination of low pH and hypoxia nih.gov.

However, other investigations have presented more nuanced findings. A reappraisal of this compound's synthesis and selective toxicity for hypoxic cells indicated that the compound was less cytotoxic against AA8 cells than chlorambucil itself nih.gov. Furthermore, the effect of oxygen on its cytotoxicity was reported to be no greater than that observed for chlorambucil nih.gov. This suggests that while the concept of hypoxia-activated N-oxides is promising, the specific design and stability of this compound may influence its selective toxicity profile.

Role of Hypoxia-Inducible Factor (HIF) Pathways in Response to N-oxide

The hypoxia-inducible factor (HIF) pathway plays a critical role in cellular adaptation to low oxygen conditions google.comresearchgate.net. Under hypoxic conditions, HIF-1α protein levels increase, leading to the formation of a stable HIF-1 complex that activates the transcription of numerous genes involved in glycolysis, erythropoiesis, angiogenesis, and resistance to apoptosis google.comresearchgate.net. This overexpression of HIF-1α in tumors makes it an attractive target for chemotherapy google.com.

While direct, detailed research findings specifically on this compound's interaction with HIF pathways are limited in the provided search results, the broader context of N-oxides as hypoxia-activated prodrugs is relevant acs.org. For instance, melphalan (B128) N-oxide (PX-478), another N-oxide containing compound, has been shown to significantly decrease hypoxia-induced HIF-1α protein levels and inhibit HIF-1 transactivation, leading to decreased expression of downstream targets like vascular endothelial growth factor (VEGF) google.com. This suggests a potential, albeit not explicitly detailed for this compound, for N-oxide derivatives to modulate HIF pathway activity, possibly contributing to their antitumor effects in hypoxic environments google.compatsnap.comgoogleapis.com.

Modulation of Molecular Targets Beyond DNA Alkylation

While DNA alkylation is the primary mechanism of action for this compound and its derivatives, other molecular targets and cellular processes can be modulated. Chlorambucil itself exhibits immunosuppressive activity, primarily due to its suppression of lymphocytes cancercareontario.cabccancer.bc.canih.gov.

Additionally, the detoxification of chlorambucil involves enzymes such as human glutathione (B108866) transferase Pi (GST P1-1), which is often overexpressed in cancer tissues wikipedia.org. GSTs catalyze the conjugation of electrophilic compounds, like chlorambucil, with glutathione, thereby reducing the drug's reactivity and toxicity wikipedia.orgresearchgate.net. This suggests that GSTs could be considered molecular targets whose modulation might influence the efficacy of chlorambucil and potentially its N-oxide derivatives researchgate.net. The N-oxide group itself can possess special redox reactivity, which is important for drug targeting and cytotoxicity, hinting at potential interactions with various cellular redox systems beyond direct DNA alkylation acs.org.

Interactions with G-Quadruplex Structures

Current research, based on the provided information, does not extensively detail direct interactions of this compound with G-quadruplex (G4) structures. While studies have explored the coupling of chlorambucil with G-quadruplex ligands, such as pyridostatin (B1662821) (PDS-Chl), to alkylate G4 structures and alter the drug's mechanism of action, these investigations pertain to a conjugate of chlorambucil, not specifically this compound acs.orgresearchgate.netmdpi.comnih.gov. Therefore, specific findings on this compound's direct interaction with G-quadruplexes are not explicitly available in the provided preclinical literature.

Induction of Reactive Oxygen Species (ROS) in Preclinical Models

This compound (CHLN-O) has been evaluated for its in vitro bioreductive antitumor activity, demonstrating a time-dependent hypoxic differential in its cytotoxicity nih.gov. When EMT6 cells were exposed to CHLN-O in the presence of rat liver microsomes and reducing equivalents, the cytotoxicity of the N-oxide was potentiated under hypoxic conditions nih.gov. This effect was further augmented by a combination of low pH and hypoxia nih.gov.

N-oxide functionalities are known to possess special redox reactivity, which is crucial for drug targeting and cytotoxicity, particularly as hypoxia-activated prodrugs acs.org. Under hypoxic conditions, N-oxides can be enzymatically reduced, leading to the formation of reactive radical species acs.orgnih.gov. These semiquinone radicals can then react with molecular oxygen, resulting in enhanced reactive oxygen species (ROS) production and increased oxidative stress within the cellular environment nih.gov. This mechanism contributes to the observed cytotoxicity of this compound in preclinical models under hypoxic and low pH conditions.

Table 1: Preclinical Cytotoxicity of this compound under Varying Conditions in EMT6 Cells nih.gov

| Condition | Effect on Cytotoxicity | Supporting Mechanism |

| Hypoxia + Microsomes + Reducing Equivalents | Potentiated | Bioreductive activation, likely leading to reactive species |

| Low pH + Hypoxia | Further Augmented | Enhanced activation under acidic and oxygen-deprived conditions |

Cellular Response to this compound Exposure in Preclinical Settings

This compound, as an alkylating agent, interferes with DNA replication and ultimately leads to cell death in cancer cells ontosight.ai. The cellular responses to such DNA damage typically involve the induction of programmed cell death pathways and alterations in the cell cycle.

Apoptotic Pathway Induction

While this compound acts as an alkylating agent that leads to cell death ontosight.ai, specific detailed studies directly linking this compound to the induction of distinct apoptotic pathways in preclinical models are not extensively provided in the available literature. Alkylating agents, including chlorambucil, are generally known to induce cellular apoptosis through mechanisms such as DNA damage, leading to cell cycle arrest and the accumulation of cytosolic p53, which subsequently activates pro-apoptotic proteins like Bcl-2-associated X protein (Bax) wikipedia.orgumich.edu. However, direct experimental data specifically on this compound's precise apoptotic pathway induction in preclinical settings are limited in the provided context.

Prodrug Design Strategies Employing the N Oxide Functionality

N-oxides as Hypoxia-Activated Prodrugs (HAPs)

Hypoxia, a state of low oxygen tension prevalent in many solid tumors due to abnormal vasculature, is a key feature that promotes tumor invasiveness, metastasis, and resistance to conventional therapies nih.govnih.govnih.gov. Hypoxia-activated prodrugs (HAPs) are designed to exploit this unique tumor microenvironment by undergoing selective reduction under hypoxic conditions to release cytotoxic agents, thereby targeting cancer cells while sparing normal, oxygenated tissues nih.govnih.govfrontiersin.org. N-oxides represent one of the distinct classes of bioreductive prodrugs developed for this purpose nih.govfrontiersin.org.

The design of N-oxide HAPs hinges on their oxygen-sensitive bioreduction. Under normoxic (oxygen-rich) conditions, N-oxides generally remain stable or undergo a futile redox cycle where reduced species are rapidly re-oxidized by molecular oxygen nih.gov. However, in the oxygen-deficient environment of a tumor, this re-oxidation is inhibited, leading to a steady-state accumulation of the reduced, active drug nih.gov.

Aliphatic N-oxides, such as Chlorambucil (B1668637) N-oxide, are examples of compounds investigated for their potential as HAPs acs.orgnih.gov. While the general principle of N-oxide activation involves reduction to a tertiary amine, specific studies on Chlorambucil N-oxide (compound 4 in some literature) have indicated complexities. Early research suggested that this compound displayed a lower level of hypoxic toxicity in AA8 cells compared to its parent drug, chlorambucil nih.gov. Furthermore, a reappraisal of this compound's synthesis, stability, and selective toxicity for hypoxic cells in 1995 revealed that it was less cytotoxic against AA8 cells than chlorambucil, and the effect of oxygen on its cytotoxicity was not greater than that of chlorambucil itself nih.gov. This suggests that while N-oxides generally hold promise as HAPs, the specific design and stability of individual N-oxide prodrugs, like this compound, are critical and can lead to outcomes that deviate from the ideal HAP profile nih.gov.

The activation of N-oxide prodrugs typically occurs via enzymatic reduction by intracellular oxidoreductases acs.orgnih.gov. These enzymes catalyze the biotransformation of the prodrug, a process usually inhibited by molecular oxygen, thereby imparting specificity for the hypoxic tumor microenvironment nih.gov. One-electron oxidoreductases can generate prodrug free radical species, which are readily back-oxidized in the presence of oxygen, leading to a futile metabolic cycle nih.gov. In contrast, some N-oxides, like the aliphatic N-oxide AQ4N, undergo two sequential two-electron reductions by hemeproteins, converting the prodrug into a cytotoxic agent nih.govacs.org. Enzymes such as cytochrome P450 (CYP) reductases and DT-diaphorase [NAD(P)H: (quinone-acceptor) oxidoreductase (NQO1)] are often involved in these bioreductive processes nih.govfrontiersin.orgdovepress.com.

Strategies for Modifying Physicochemical and Pharmacokinetic Properties (Preclinical Focus)

Beyond hypoxia activation, the N-oxide functionality is also employed to improve the general physicochemical and pharmacokinetic properties of drugs, which is crucial for preclinical development.

The highly polar N⁺–O⁻ bond in N-oxides enables them to form strong hydrogen bonds, which can significantly increase the water solubility of drug molecules acs.orgnih.govnih.govresearchgate.netrsc.org. This property is particularly advantageous for hydrophobic parent drugs, such as chlorambucil, which has low water solubility drugbank.comnih.govmdpi.com. By converting a lipophilic drug into a more hydrophilic N-oxide prodrug, its aqueous solubility can be enhanced, potentially improving its bioavailability and distribution in the body acs.orgnih.govnih.govresearchgate.net.

Furthermore, N-oxide groups can decrease membrane permeability acs.orgnih.govnih.govresearchgate.net. This reduced permeability can be beneficial in prodrug design by limiting passive diffusion across biological membranes, thereby allowing for more controlled activation or accumulation in specific tissues where the activating enzymes are present.

The N-oxide modification can also contribute to improving drug stability in biological environments. For instance, studies have shown that this compound exhibits greater stability in certain buffer solutions compared to chlorambucil itself fda.gov.tw. While chlorambucil was found to decompose over time in 0.1M Tris (pH 7.5), its N-oxide prodrug remained stable under these conditions fda.gov.tw. This enhanced stability can prolong the prodrug's circulation time and reduce premature degradation, ensuring that a higher proportion of the prodrug reaches its intended target site before activation.

However, it is important to note that the stability of this compound can vary depending on the solvent and conditions. Research has indicated that this compound can be unstable, decomposing in some organic solvents to a hydroxylamine (B1172632) derivative and forming a more complex mixture under aqueous conditions nih.gov. This highlights the need for careful characterization of N-oxide prodrug stability across various physiological and formulation conditions.

A comparison of stability between Chlorambucil and this compound is presented in Table 1.

Table 1: Comparative Stability of Chlorambucil and this compound in Buffer Solution

| Compound | Condition (0.1M Tris, pH 7.5) | Stability Observation | Source |

| Chlorambucil | With time | Decomposes | fda.gov.tw |

| This compound | With time | Stable | fda.gov.tw |

Conjugate and Analog Design with the N-oxide Moiety

The N-oxide moiety serves as a valuable component in the design of various drug conjugates and analogs, facilitating targeted delivery and improved therapeutic indices. N-oxides can be incorporated into polymeric structures to create "stealth materials" that exhibit excellent blood compatibility and are non-immunogenic, potentially extending the circulation time of conjugated drugs acs.orgnih.gov. This approach allows for the development of prodrugs that are inert under aerobic conditions but can be enzymatically reduced in hypoxic tissues, offering a mechanism for tissue-specific targeting acs.org.

While this compound itself is a direct N-oxidation of the parent drug, the principles of N-oxide conjugation can be applied to create more complex delivery systems for chlorambucil. For example, the use of N-oxide functionalities in polymeric conjugates can improve solubility and blood circulation time, similar to PEGylation, but with the added benefit of potential tissue targeting through hypoxia-dependent activation acs.org. The design of N-oxide-containing prodrugs for cytotoxic compounds, such as nitrogen mustard derivatives like this compound, aims to selectively activate the drug at the tumor site, thereby enhancing therapeutic efficacy acs.org.

Integration into Multi-component Prodrug Systems

The integration of N-oxide functionality into multi-component prodrug systems capitalizes on the specific biochemical environment of diseased tissues, particularly tumors, to achieve precise drug release. A prominent example of such a multi-component system is the design of hypoxia-activated prodrugs (HAPs). In these systems, the N-oxide group acts as a trigger that responds to the hypoxic microenvironment, which is a hallmark of many solid tumors due to rapid cell proliferation and inadequate oxygen supply guidetopharmacology.orgnih.gov.

The activation mechanism typically involves a two-electron bioreduction of the N-oxide by intracellular reductases, which are often upregulated in hypoxic tumor cells sigmaaldrich.comnih.gov. This reduction converts the relatively non-toxic N-oxide prodrug into its active cytotoxic form. For instance, well-known N-oxide HAPs like Tirapazamine (CID 33776) and AQ4N (Banoxantrone, CID 9955116) exemplify this strategy, demonstrating selective toxicity to hypoxic cells both in vitro and in vivo ctdbase.orgsigmaaldrich.comnih.gov. While this compound has been investigated in this context, the general principle of N-oxide-mediated hypoxia activation represents a multi-component system where the drug, the N-oxide modification, and the specific hypoxic conditions (including the presence of reductases) collectively contribute to the prodrug's activation and therapeutic effect ctdbase.orgguidetopharmacology.org.

Another facet of multi-component systems involving N-oxides can include self-immolative linkers. These linkers are designed to undergo a cascade of disassembly reactions upon activation by a specific stimulus, ultimately releasing the active drug tocris.com. An N-oxide group can serve as the "trigger" within such a system; its reduction initiates the self-immolative cascade, leading to the traceless release of the therapeutic payload. This approach allows for the controlled and precise liberation of drugs in response to a targeted biological cue, forming a sophisticated multi-component drug delivery system.

Bioorthogonal Chemistry-Based Prodrug Activation

Bioorthogonal chemistry has emerged as a powerful tool for prodrug activation, enabling specific and efficient chemical transformations within complex biological systems without interfering with native biochemical pathways wikipedia.org. This strategy allows for the precise, spatiotemporally controlled release of drugs at target sites, minimizing off-target effects and enhancing therapeutic efficacy wikipedia.org.

The N-oxide functionality has been successfully integrated into bioorthogonal chemistry-based prodrug activation systems. A notable advancement in this field involves the N-oxide decaging reaction with silylboranes sigmaaldrich.com. This reaction exhibits exceptionally fast kinetics and high efficiency, making it highly suitable for in vivo applications sigmaaldrich.com. Researchers have developed N-oxide-masked self-immolative spacers that allow for the traceless release of various payloads upon reaction with silylborane sigmaaldrich.com.

For example, this innovative bioorthogonal prodrug strategy has been applied to a camptothecin (B557342) derivative, SN-38 (CID 104842), a potent topoisomerase I inhibitor. The SN-38 prodrug, masked by an N-oxide-containing self-immolative linker, demonstrated significantly weakened cytotoxicity and enhanced water solubility. Crucially, it exhibited "on-demand" activation upon a bioorthogonal reaction with a boron reagent both in vitro and in vivo, leading to the efficient release of the active SN-38. Furthermore, N-oxide-based self-assembled bioorthogonal nano-prodrugs, when combined with silylborane, have shown significantly enhanced tumor suppression effects in preclinical models sigmaaldrich.com. This "click-and-release" chemistry, characterized by its rapid kinetics and high efficiency, holds immense potential for widespread applications in chemical biology and drug delivery sigmaaldrich.com. While specific examples of this compound directly participating in such silylborane-mediated bioorthogonal reactions are not extensively detailed in the provided literature, the inherent N-oxide functionality of this compound positions it within the broader class of compounds amenable to these advanced and precise prodrug activation strategies.

Table 1: Kinetics of N-oxide Decaging Reaction with Silylborane

| Reaction Parameter | Value | Reference |

| Decaging Kinetics (k₂) | Up to 10³ M⁻¹ s⁻¹ | sigmaaldrich.com |

| Fold Acceleration (vs. boronic acid) | 10⁶-fold | sigmaaldrich.com |

| Cleavage Efficiency | >90% (within minutes) |

Advanced Applications and Novel Delivery Systems Incorporating Chlorambucil N Oxide Preclinical Research

Nanoparticle-Mediated Delivery of Chlorambucil (B1668637) N-oxide

Encapsulation in Polymeric Nanoparticles (e.g., PLGA, Chitosan)

Poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are widely utilized biocompatible and biodegradable polymers for nanoparticle formulation due to their ability to encapsulate drugs, control release, and enable targeted delivery. researchgate.netnih.gov While chlorambucil has been successfully encapsulated in PLGA nanoparticles, achieving high encapsulation efficiency (e.g., up to 92.85%) and demonstrating potential for enhanced therapeutic efficacy in preclinical studies mdpi.com, direct research on the encapsulation of Chlorambucil N-oxide in PLGA or chitosan nanoparticles is not detailed in the provided information. Chitosan has also been used as a polymeric shell for iron oxide nanoparticles carrying chlorambucil. mdpi.comnih.gov

Graphene Oxide-Based Nano-Vesicles for Controlled Release

Graphene oxide (GO) has gained attention as a drug nanocarrier due to its high drug loading capacity, controlled release capabilities, and biocompatibility. researchgate.net Studies have reported the design of biocompatible nano-vesicles using graphene oxide for the release of chlorambucil (CHL) drugs, often functionalized with targeting agents like folic acid for controlled release and high loading efficiency. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org The drug loading onto functionalized GO surfaces can occur through π-π stacking and hydrophobic interactions. frontiersin.orgbeilstein-journals.org Drug release from these systems has been observed to be pH-dependent, with faster release at acidic pH (e.g., pH 5.5) compared to physiological pH (e.g., pH 7.4). For instance, one study showed that 73% of chlorambucil was released from GO nano-vesicles after 9 hours at pH 5.5, compared to 24% at pH 7.4 after 8 hours. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org Despite these advancements for chlorambucil, specific research on This compound encapsulated in graphene oxide-based nano-vesicles is not explicitly found.

Iron Oxide Nanoparticles for Targeted Delivery

Iron oxide nanoparticles (IONPs) are explored for cancer treatment due to their magnetic properties, allowing for targeted drug delivery and imaging. biointerfaceresearch.com Chlorambucil has been successfully loaded into chitosan-coated iron oxide nanoparticles (Chloramb-CS-IONPs) for magnetically targeted drug delivery in leukemia cancer cells. mdpi.comnih.govbiointerfaceresearch.com These nanocomposites, with an average size of 15 nm and a drug loading of 19%, demonstrated controlled release, with approximately 89.9% of the drug released over about 5000 minutes. mdpi.comnih.gov In vitro cytotoxicity studies showed that chlorambucil in the Chloramb-CS-IONPs nanocomposite was more efficient compared to its free form against leukemia cancer cell lines. mdpi.comnih.gov Another study developed PLGA nanoparticles incorporating iron oxide nanoparticles and chlorambucil for theragnostic applications, showing pH-dependent release of chlorambucil. mdpi.comresearchgate.net However, direct studies focusing on the incorporation of This compound into iron oxide nanoparticles are not detailed in the provided search results.

Targeted Prodrug Approaches Utilizing N-oxide

This compound is recognized as a bioreductive prodrug, meaning it can be activated under specific biological conditions, such as hypoxia, to release the active cytotoxic agent. mdpi.commdpi.com This property is particularly relevant in the context of tumor microenvironments, which are often hypoxic. nih.gov The N-oxide functionality itself can serve as a "mask" that is cleaved under reductive conditions, thereby offering a mechanism for targeted drug activation.

Peptide-Conjugated Strategies

Peptide-drug conjugates (PDCs) are a promising strategy for specifically delivering cytotoxic drugs to cancer cells, aiming to improve efficacy and reduce systemic toxicity. While studies have explored conjugating chlorambucil to various peptides to enhance its anticancer activity and overcome drug resistance, such as a 13-mer peptide derived from myelin basic protein or through disulfide bond-containing amphiphilic heparin-chlorambucil conjugates, direct research on This compound as the conjugated moiety in peptide-conjugated strategies is not explicitly detailed in the provided information. The underlying principle for using an N-oxide in such a conjugate would likely be to exploit its bioreductive activation in the tumor microenvironment after targeted delivery by the peptide.

Ligand-Directed Targeting

Ligand-directed targeting involves conjugating a therapeutic agent to a ligand that targets receptors overexpressed in cancer cells, thereby reducing delivery to normal cells. This strategy can involve various ligands, including sugars (glycoconjugation), antibodies, aptamers, and small-molecule ligands. For N-oxides, this approach often leverages their activation under hypoxic conditions prevalent in tumors. While chlorambucil has been explored in ligand-directed targeting (e.g., conjugation with platinum(IV) complexes as prodrugs), specific preclinical research demonstrating ligand-directed targeting strategies where This compound itself is the direct target of the ligand or the active component of the ligand-drug conjugate is not explicitly found in the provided search results. The N-oxide group's redox reactivity is a key feature for drug targeting in hypoxia-activated prodrugs.

Future Perspectives and Research Gaps in Chlorambucil N Oxide Chemistry and Preclinical Biology

Development of More Stable and Efficient N-oxide Prodrugs

A critical area for future research involves enhancing the stability and efficiency of N-oxide prodrugs. Prodrug design aims to improve physicochemical properties such as solubility, stability, and permeability, while also achieving precise drug delivery and minimizing toxicity researchgate.netmdpi.com. For N-oxide prodrugs, achieving a balance between stable drug loading/delivery and on-demand activation/release at target sites remains a significant challenge researchgate.net.

Current limitations in prodrug strategies include low tumor-specific accumulation and interference in prodrug activation due to subtle differences between tumor and normal tissue microenvironments rsc.org. For instance, chlorambucil (B1668637) itself faces challenges like low water solubility, rapid degradation in aqueous environments, and off-target side effects, necessitating the development of prodrugs to improve its stability and tumor selectivity nih.gov. Researchers are exploring methods to overcome stability issues, such as developing pH-triggered dynamic erosive nano-prodrugs that exhibit high drug loading and stability in circulation, yet release the active drug upon reaching the acidic tumor microenvironment nih.govresearchgate.net. Further research is needed to optimize prodrug design, improve their circulation time, and ensure effective delivery to tumor sites while minimizing off-target effects rsc.org.

Comprehensive Understanding of Bioreductive Enzyme Systems

A more comprehensive understanding of the bioreductive enzyme systems responsible for activating N-oxide prodrugs is essential. N-oxides are often designed as hypoxia-activated prodrugs (HAPs), which are selectively reduced to their active forms in the low-oxygen (hypoxic) regions characteristic of many solid tumors acs.orgtandfonline.com. This activation is primarily mediated by various reductases, including flavoproteins like NADPH-cytochrome P450 reductase, DT-diaphorase, and nitroreductase, which are often elevated in tumor microenvironments due to the Warburg effect tandfonline.comnih.gov.

However, the exact mechanisms of N-oxide reduction are not always fully understood, though cytochrome P450 enzymes are known to catalyze these reactions acs.org. For example, the N-oxide prodrug AQ4N is reduced by nitric oxide synthase, a process involving interaction with the heme iron atom in the active site, suggesting specific protein constraints nih.gov. Further research is needed to elucidate the specific enzymes involved in the reduction of various N-oxide structures, their expression levels, and activity in different tumor types and physiological conditions. This knowledge can facilitate the design of N-oxide prodrugs with improved selectivity and activation profiles.

Integration of Computational Chemistry in N-oxide Design and Mechanism Prediction

The integration of computational chemistry offers a powerful avenue for advancing N-oxide prodrug design and predicting their mechanisms. Computational methods can significantly reduce the need for extensive chemical synthesis and accelerate the prodrug development process mdpi.com. These tools can predict various ADME (Absorption, Distribution, Metabolism, Excretion) properties and guide the optimization of prodrug structures or prodrug-enzyme complexes to facilitate enzymatic cleavage mdpi.comexo-ricerca.it.

Specifically for N-oxides, computational chemists can describe redox properties using molecular orbital data (e.g., LUMO energies), which can be correlated with experimentally determined single-electron reduction potentials ualberta.ca. Density Functional Theory (DFT) calculations have been used to affirm hypotheses regarding reaction rate enhancements and to optimize the design of enamine N-oxides nih.gov. Such in silico predictions can help in understanding the intramolecular processes of prodrugs and designing novel linkers, often showing high correlation with experimental results mdpi.com. Future efforts should focus on refining these computational models to accurately predict N-oxide stability, bioreduction pathways, and enzyme-prodrug interactions, thereby streamlining the design of more effective and selective agents.

Exploration of Novel Bioreductive Triggers for N-oxide Activation

Beyond traditional enzyme systems, exploring novel bioreductive triggers for N-oxide activation holds significant promise for enhancing tumor specificity. The hypoxic tumor microenvironment itself is a key trigger, leading to the biological reduction of N-oxides into active forms acs.orgresearchgate.net. This hypoxia-triggered bioreduction can enhance tumor penetration and antitumor efficacy, as seen with poly(N-oxide)-drug conjugates acs.orgresearchgate.net.

Novel approaches include leveraging specific conditions within the tumor microenvironment, such as elevated redox stress or low pH, to selectively activate prodrugs researchgate.netnih.gov. For instance, bioorthogonal chemistry-based prodrug strategies are being developed that utilize traceless bioorthogonal reactions triggered by endogenous stimuli, eliminating the need for separate activator administration and enabling precise drug release within target tissues rsc.org. The design of enamine N-oxides, for example, allows for the release of small molecules upon two-electron bioreduction selectively under hypoxic conditions, leading to the formation of reactive electrophiles that can contribute to cytotoxicity nih.govacs.orgresearchgate.net. Further investigation into these and other unique tumor-specific triggers could lead to highly targeted N-oxide prodrugs with minimal off-target effects.

Advanced Preclinical Models for Efficacy and Mechanism Validation (Excluding Human Clinical Trials)

Advanced preclinical models are crucial for validating the efficacy and understanding the mechanisms of Chlorambucil N-oxide and other N-oxide prodrugs. These models must accurately recapitulate the complex tumor microenvironment and patient heterogeneity to improve the predictability of drug response.

Patient-derived xenograft (PDX) models are considered robust preclinical platforms as they preserve the genetic and phenotypic heterogeneity of patient tumors and their pathological structures researchgate.netnih.gov. PDX models are valuable for studying tumor progression, resistance mechanisms, and treatment strategies, including chemotherapy researchgate.netnih.gov. Furthermore, the integration of PDX models with organoid technology to create patient-derived organoids (PDXOs) offers significant advantages crownbio.comcriver.com. PDXOs are 3D in vitro tissue cultures that mimic the original tumor architecture and can be used for large-scale drug screening, providing improved predictivity of in vivo tumor response crownbio.comcriver.comnih.gov. These models can help researchers understand which patient subgroups might respond to a therapy and the underlying reasons crownbio.com. While PDX organoids may not entirely replace in vivo efficacy studies, they represent a reliable way to vet promising oncology candidates and can reduce the need for animal models in early screening phases criver.com. Future research should increasingly utilize these advanced models to thoroughly assess the efficacy, mechanism of action, and potential for targeted delivery of this compound and similar prodrugs.

Q & A

Q. What is the primary mechanism of action of Chlorambucil N-oxide, and how does it differ from its parent compound, Chlorambucil?

this compound, a derivative of the nitrogen mustard alkylating agent Chlorambucil, induces DNA interstrand cross-links to inhibit replication. However, structural modifications in its N-oxide form may alter its biological targets. For example, this compound (PX-478) has been shown to inhibit glucose transporters like GLUT1, reducing cellular glucose uptake, a mechanism not observed with Chlorambucil itself . Methodologically, comparative studies should employ viability assays (e.g., ex vivo cell viability tests) and molecular profiling (e.g., Western blotting for signaling proteins) to differentiate mechanisms .

Q. How can researchers design experiments to evaluate the cytotoxic efficacy of this compound in cancer models?

Key steps include:

- Cell Line Selection : Use validated cancer cell lines (e.g., MDA-MB 231 breast cancer cells) with known sensitivity to alkylating agents.

- Dose-Response Analysis : Measure IC50 values for collagen/DNA synthesis inhibition using radiolabeled assays (e.g., [³H]thymidine incorporation) .

- Control Groups : Include parent Chlorambucil and negative controls (e.g., untreated cells) to benchmark potency.

- Data Validation : Replicate experiments across multiple biological replicates and use statistical methods (e.g., ANOVA) to confirm significance .

Q. What are the recommended protocols for characterizing the purity and stability of this compound in experimental settings?

- Analytical Techniques : Use HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry (MS) for molecular weight validation.

- Stability Testing : Monitor degradation under varying pH, temperature, and light conditions using accelerated stability protocols.

- Documentation : Follow IUPAC guidelines for compound naming and report spectral data (e.g., λmax, retention times) in supplementary materials .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives influence their biological activity, and what methodologies can elucidate structure-activity relationships (SAR)?

- SAR Fingerprinting : Apply predefined substructure searches (e.g., aromatic N-oxide motifs) to correlate chemical features with mutagenic or antimutagenic activity .

- Case Study : The amidine analogue AB(1) of this compound exhibits enhanced antiproliferative activity (IC50 = 19 μM vs. 44 μM for Chlorambucil) by disrupting β1-integrin and IGF-I receptor signaling. Mechanistic insights require pathway-specific assays (e.g., prolidase activity inhibition, receptor expression profiling via Western blot) .

- Computational Modeling : Use molecular docking to predict interactions with targets like DNA-PK or GLUT1 .

Q. How can conflicting data on the mutagenic potential of N-oxide compounds be resolved in the context of this compound?

- Contradictory Evidence : While some aromatic N-oxides show mutagenicity (e.g., via Ames test), others like 2,6-Dimethylpyridine N-oxide exhibit antimutagenic effects .

- Resolution Strategies :

- Context-Dependent Assays : Test this compound in bacterial mutagenicity assays (e.g., fluctuation Ames test) and mammalian cell models (e.g., micronucleus assay).

- Dose-Response Analysis : Compare threshold concentrations for mutagenic vs. therapeutic effects.

- SAR Analysis : Identify substituents (e.g., methyl groups) that modulate mutagenicity .

Q. What experimental frameworks are recommended for studying the dual role of this compound in DNA damage and metabolic disruption?

- Integrated Workflow :

DNA Damage Assays : Quantify cross-links via comet assays or γ-H2AX foci imaging.

Metabolic Profiling : Measure glucose uptake inhibition using radiolabeled 2-deoxyglucose and GLUT1 expression via qPCR .

Crosstalk Analysis : Use siRNA knockdown of DNA-PK or GLUT1 to isolate mechanistic contributions .

- Data Interpretation : Employ multivariate analysis to distinguish primary (DNA damage) vs. secondary (metabolic) effects.

Methodological Guidelines

Q. How should researchers address reproducibility challenges in studies involving this compound?

- Detailed Documentation : Provide step-by-step synthesis protocols, spectral data, and batch-specific purity metrics in supplementary materials .

- Reagent Transparency : Disclose commercial sources of this compound and validate identity via third-party testing (e.g., NIST standards) .

- Independent Validation : Collaborate with external labs to replicate key findings, as recommended by the Beilstein Journal of Organic Chemistry .

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

- Nonlinear Regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error Reporting : Include 95% confidence intervals for IC50 values and use Bonferroni correction for multiple comparisons .

- Public Data Deposition : Share raw datasets in repositories like ChemSpider or PubChem to enable meta-analyses .

Tables for Key Data

Q. Table 1. Comparative Efficacy of this compound Analogues in MDA-MB 231 Cells

Q. Table 2. Methodological Checklist for Mutagenicity Studies

| Step | Requirement | Reference |

|---|---|---|

| 1 | Use bacterial (Ames test) and mammalian assays | |

| 2 | Include positive controls (e.g., 2-AA) | |

| 3 | Report concentrations in molarity (μM–mM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.